molecular formula C12H14Cl2N2O2 B4595663 N-(2,6-dichlorophenyl)-N',N'-diethyloxamide

N-(2,6-dichlorophenyl)-N',N'-diethyloxamide

Cat. No.: B4595663
M. Wt: 289.15 g/mol
InChI Key: AFCCIJZEQZHYPD-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide: is an organic compound characterized by the presence of two ethyl groups and a dichlorophenyl group attached to an oxamide core

Scientific Research Applications

Chemistry: N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2,6-dichloroaniline with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the oxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides or carboxylic acids.

    Reduction: Reduction reactions can convert the oxamide group into amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or oxamides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

  • N-(2,6-dichlorophenyl)-N-mesitylformamidine
  • 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
  • N-(2,6-dichlorophenyl)-2-indolinone

Comparison: N-(2,6-dichlorophenyl)-N’,N’-diethyloxamide is unique due to its specific oxamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-3-16(4-2)12(18)11(17)15-10-8(13)6-5-7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCIJZEQZHYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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